molecular formula C9H10ClNO2 B1377155 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene CAS No. 1443981-94-9

2-(1-Chloroethyl)-1-methyl-4-nitrobenzene

Cat. No. B1377155
M. Wt: 199.63 g/mol
InChI Key: RHKQORBRZHAWMV-UHFFFAOYSA-N
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Description

Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . They are listed as extremely hazardous substances .


Synthesis Analysis

The synthesis of chloroethyl chloroformates involves maintaining the temperature for 2 hours between 20° and 25° C after the chloroformate has been added . The NMR analysis of the reaction medium at this time indicates that the final product has been formed with a yield of 96.3% .


Molecular Structure Analysis

The molecular structure of a compound similar to “2-(1-Chloroethyl)-1-methyl-4-nitrobenzene”, known as 2-(1-Chloroethyl)-5-(trifluoromethyl)aniline, has been analyzed . The molecular formula is C9H9ClF3N and the molecular weight is 223.62 g/mol .


Chemical Reactions Analysis

Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry . They react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “2-(1-Chloroethyl)-1-methyl-4-nitrobenzene”, known as 1-Chloroethyl acetate, have been analyzed . The molecular weight is 122.55 g/mol and it has a rotatable bond count of 2 .

Scientific Research Applications

Electrochemical Reduction Applications

The compound is a focus in the study of electrochemical reductions at carbon cathodes. Research has demonstrated that 1-(2-chloroethyl)-2-nitrobenzene undergoes electrochemical reductions leading to the production of 1-nitro-2-vinylbenzene and 1H-indole. The study highlights the potential of these reactions in electrosynthetic routes, significantly contributing to the field of organic electrosynthesis (Du & Peters, 2010).

Structural Analysis

In the realm of crystallography, 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene, particularly its variants like 2,6-Di­chloro-4-nitro­toluene, are studied for their crystalline structure and properties. The research emphasizes the atomic arrangements and interactions, such as weak hydrogen bonding, contributing to the understanding of molecular structures and their implications (Medjroubi et al., 2017).

Organic Synthesis

The compound is instrumental in organic synthesis, particularly in the formation of azo group-containing Schiff base ligands. These ligands are later utilized in synthesizing metal complexes, which are then studied for their spectroscopic, thermal, and magnetic properties, indicating the compound's versatility in synthetic chemistry (Ahmadi & Amani, 2012).

Safety And Hazards

Chloroethyl chloroformates are listed as extremely hazardous substances . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-(1-chloroethyl)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-4-8(11(12)13)5-9(6)7(2)10/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKQORBRZHAWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-1-methyl-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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